molecular formula C6H11ClF3NO B1435828 3-(Trifluoromethyl)piperidin-3-ol hydrochloride CAS No. 1417794-45-6

3-(Trifluoromethyl)piperidin-3-ol hydrochloride

Cat. No. B1435828
CAS RN: 1417794-45-6
M. Wt: 205.6 g/mol
InChI Key: PPGUTDFYLNZYCH-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)piperidin-3-ol hydrochloride is a chemical compound with the CAS Number: 1417794-45-6 . It has a molecular weight of 205.61 and its IUPAC name is 3-(trifluoromethyl)-3-piperidinol hydrochloride . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10F3NO.ClH/c7-6(8,9)5(11)2-1-3-10-4-5;/h10-11H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 205.61 and its IUPAC name is 3-(trifluoromethyl)-3-piperidinol hydrochloride . The InChI code for this compound is 1S/C6H10F3NO.ClH/c7-6(8,9)5(11)2-1-3-10-4-5;/h10-11H,1-4H2;1H .

Scientific Research Applications

Discovery and Synthesis for Anti-tuberculosis Activity

A study by Sun et al. (2009) identified a novel piperidinol, closely related to 3-(Trifluoromethyl)piperidin-3-ol hydrochloride, exhibiting significant anti-tuberculosis activity. The creation of a 22-member optimization library using parallel synthesis further explored the structure-activity relationship, revealing promising anti-tuberculosis agents despite observed in vivo side effects limiting their further development (Sun et al., 2009).

Ring Contraction and Synthesis Methodologies

Feraldi-Xypolia et al. (2015) reported on the ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines through an aziridinium intermediate, leading to the synthesis of 2-substituted 2-(trifluoromethyl)pyrrolidines. This process allows for the incorporation of a quaternary center at the C2 position, demonstrating the compound's versatility in synthetic chemistry (Feraldi‐Xypolia et al., 2015).

Palladium-Catalyzed [4 + 2] Annulation

García-Vázquez et al. (2021) described a method to access analogs of 3-fluoro- and trifluoromethylthio-piperidines, which are crucial for discovery chemistry. This approach allows for chemoselective derivatization with high diastereocontrol, showcasing the compound's importance in the development of fluorinated N-heterocycles (García-Vázquez et al., 2021).

Enantioselective Synthesis and Hydrogenation

Chen et al. (2015) presented an enantioselective iridium-catalyzed hydrogenation method for trifluoromethyl substituted pyridinium hydrochlorides, leading to chiral poly-substituted piperidines. This methodology underscores the compound's role in achieving complex molecular scaffolds with significant stereogenic control (Chen et al., 2015).

Structural Characterization

Szafran et al. (2007) conducted a detailed structural analysis of 4-piperidinecarboxylic acid hydrochloride, a compound closely related to this compound. Through single crystal X-ray diffraction, computational calculations, and FTIR spectrum analysis, the study provided insights into the molecular structure and interactions, highlighting the importance of structural characterization in understanding compound properties (Szafran et al., 2007).

properties

IUPAC Name

3-(trifluoromethyl)piperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(11)2-1-3-10-4-5;/h10-11H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGUTDFYLNZYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)piperidin-3-ol hydrochloride
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3-(Trifluoromethyl)piperidin-3-ol hydrochloride
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3-(Trifluoromethyl)piperidin-3-ol hydrochloride
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3-(Trifluoromethyl)piperidin-3-ol hydrochloride
Reactant of Route 6
3-(Trifluoromethyl)piperidin-3-ol hydrochloride

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